molecular formula C22H26O4 B1664820 6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- CAS No. 335371-37-4

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

Cat. No. B1664820
M. Wt: 354.4 g/mol
InChI Key: BWKBVEVEQOCSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-1714 is a drug that acts as a reasonably selective agonist of the peripheral cannabinoid receptor CB2. In animal studies it has both analgesic and anti-allodynia effects.

Scientific Research Applications

CNS Activity Research

A study conducted by Matsumoto, Stark, & Meister (1977) synthesized a series of 1-amino- and 1-mercapto-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyrans, including derivatives of 6H-Dibenzo(b,d)pyran-6-one. These were evaluated in rodent test systems for CNS activity, revealing the importance of the 3-position alkyl side chain for potency.

Anticancer Properties

Zhang et al. (2005) isolated novel 6H-dibenzo[b,d]pyran-6-one derivatives from Cephalosporium acremonium, an endophytic fungus, showing pronounced anticancer activities against SW1116 cell lines, as noted in their study (Zhang, Huang, Song, Chen, & Tan, 2005).

Chemical Synthesis Techniques

The chemical synthesis of 6H-Dibenzo(b,d)pyran-6-one derivatives has been explored in various studies. For instance, Jilani (2007) described a one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, providing an alternative to previously reported multi-step reactions (Jilani, 2007).

Biological Activities of Natural Derivatives

Garazd & Garazd (2016) reviewed the isolation, structural diversity, and biological activities of natural dibenzo[b,d]pyran-6-ones, highlighting their cytotoxic, antioxidant, antifungal, and antimicrobial properties (Garazd & Garazd, 2016).

Hypolipidemic Activity

Research by Banzatti et al. (1984) synthesized 6-carboxy derivatives of 6H-dibenzo[b,d]pyran, demonstrating significant hypolipidemic activity, surpassing clofibrate in reducing plasma cholesterol and triglyceride concentrations in rats (Banzatti, Branzoli, Lovisolo, Melloni, Orsini, & Salvadori, 1984).

properties

CAS RN

335371-37-4

Product Name

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one

InChI

InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3

InChI Key

BWKBVEVEQOCSCF-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one
AM 1714
AM-1714
AM1714

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one (4b) (200 mg, 0.54 mmol) was dissolved in 12 mL of dry dichloromethane, 2 mL of a 1M solution of boron tribromide in dichloromethane (2 mmol) was added and the resulting mixture was stirred at room temperature for 3 days. Water was added and the mixture was extracted with diethyl ether. The organic extract was dried and rotary evaporated. The residue was chromatographed on silica gel (50% ethyl ether-petroleum ether) to afford 150 mg of a flaky off-white foam: m.p. 103-108° C.; Rf; 0.28 (50% diethyl ether-petroleum ether); 1H NMR δ 8.60 (m, 1H), 8.35 (d, 1H), 7.05 (d, 1H), 6.90 (s, 1H), 6.73 (s, 1H), 6.10 (br s, 2H), 1.70-0.98 (series of m, 10H), 1.27 (s, 6H), 0.82 (t, J=6.6 Hz, 3H); Anal. calcd. for C23H28O4 74.55% C, 7.39% H. Found 72.70% C, 7.25% H.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Reactant of Route 2
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Reactant of Route 3
Reactant of Route 3
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Reactant of Route 4
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Reactant of Route 5
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Reactant of Route 6
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.